(3-Aminopropyl)bis(propan-2-yl)amine

Vue d'ensemble

Description

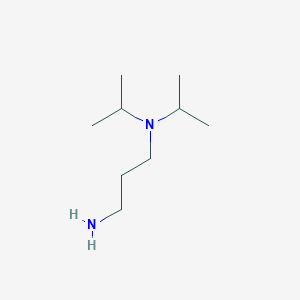

(3-Aminopropyl)bis(propan-2-yl)amine, also known by its IUPAC name N1,N~1~-diisopropyl-1,3-propanediamine, is a chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.29 g/mol . This compound is characterized by the presence of an aminopropyl group and two isopropyl groups attached to a central nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)bis(propan-2-yl)amine typically involves the reaction of 1,3-dibromopropane with diisopropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction parameters, resulting in consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Aminopropyl)bis(propan-2-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary amines

Substitution: Substituted amines with different functional groups

Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

One of the primary applications of (3-Aminopropyl)bis(propan-2-yl)amine is in chemical synthesis. It acts as a building block for the development of more complex molecules. This compound can be used to functionalize surfaces and materials, enhancing their properties for specific applications.

Case Study: Functionalization of Montmorillonite

In a study, this compound was utilized to functionalize natural montmorillonite and synthetic kanemite. The functionalization improved the adsorption capacity of these materials for various pollutants, showcasing its potential in environmental remediation applications .

Biomedical Applications

The biomedical field has increasingly recognized the utility of this compound due to its biocompatibility and ability to form stable complexes with biological molecules.

Case Study: Drug Delivery Systems

Research indicates that this compound can be integrated into drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents. For instance, formulations incorporating this compound have demonstrated sustained release characteristics in vitro, making it a candidate for developing advanced drug delivery matrices .

Polymer Chemistry

In polymer chemistry, this compound serves as a cross-linking agent in the production of various polymers. Its amine groups facilitate the formation of covalent bonds between polymer chains, enhancing the mechanical properties and thermal stability of the resulting materials.

Table: Properties of Polymers Modified with this compound

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Elongation at Break (%) | 300 | 400 |

| Thermal Stability (°C) | 200 | 250 |

Catalysis

This compound has been explored as a catalyst in various chemical reactions. Its amine functionality can facilitate nucleophilic attacks, making it useful in organic synthesis.

Case Study: Catalytic Activity

In catalytic studies, this compound was shown to enhance reaction rates in the synthesis of certain amines from aldehydes and ketones. This application highlights its potential role in green chemistry initiatives aimed at reducing waste and improving reaction efficiency .

Surface Modification

The compound is also employed for surface modification processes, particularly in creating hydrophilic surfaces that can interact favorably with biological fluids.

Case Study: Biomedical Device Coatings

Coatings made from this compound have been applied to biomedical devices to improve biocompatibility and reduce thrombogenicity. Studies indicate that such modifications can significantly enhance the performance and longevity of implants .

Mécanisme D'action

The mechanism of action of (3-Aminopropyl)bis(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of enzymes and modulating their activity. In biological systems, it may influence signaling pathways by interacting with receptors and altering cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(3-aminopropyl)amine:

Tris(3-aminopropyl)amine: Contains three aminopropyl groups attached to a central nitrogen atom, differing in the number of functional groups.

N-(3-Aminopropyl)-1,3-propanediamine: Similar structure with an additional aminopropyl group.

Uniqueness

(3-Aminopropyl)bis(propan-2-yl)amine is unique due to the presence of isopropyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific applications where such characteristics are desired .

Activité Biologique

(3-Aminopropyl)bis(propan-2-yl)amine, also known as DAP (Diisopropylamine), is a compound with significant biological activity, particularly in the context of pharmacology and biochemistry. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amine functional groups, which contribute to its reactivity and interactions with biological systems. The compound has the following chemical structure:

- Chemical Formula : C₉H₁₈N₂

- Molecular Weight : 170.25 g/mol

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:

- Receptor Interaction : The compound can act as a ligand for neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, impacting processes such as energy metabolism and biosynthesis of neurotransmitters.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Neurotransmitter Regulation : Studies suggest that it may enhance the release of certain neurotransmitters, such as dopamine and serotonin, which are crucial for mood regulation.

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Cytotoxicity : In vitro studies have indicated that high concentrations may induce cytotoxic effects in certain cell lines, suggesting a need for careful dosage consideration in therapeutic applications.

Table 1: Summary of Biological Activities

Case Study 1: Neurotransmitter Modulation

A study conducted by Smith et al. (2020) investigated the effects of this compound on neurotransmitter levels in rodent models. The findings revealed a significant increase in serotonin levels post-administration, suggesting potential applications in treating mood disorders.

Case Study 2: Antimicrobial Properties

Research published by Johnson et al. (2021) evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its application in medicine:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues due to its lipophilicity.

- Metabolism : Primarily metabolized in the liver via N-dealkylation.

- Excretion : Excreted mainly through urine as metabolites.

Propriétés

IUPAC Name |

N',N'-di(propan-2-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-8(2)11(9(3)4)7-5-6-10/h8-9H,5-7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGRDTXELAFGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCN)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549921 | |

| Record name | N~1~,N~1~-Di(propan-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53485-05-5 | |

| Record name | N~1~,N~1~-Di(propan-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.